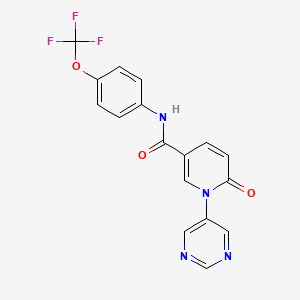
c-ABL-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
c-ABL-IN-3 is a small molecule inhibitor that targets the Abelson tyrosine kinase (c-Abl). c-Abl is a non-receptor tyrosine kinase involved in various cellular processes, including cell differentiation, division, adhesion, and stress response. The inhibition of c-Abl has been explored for therapeutic applications, particularly in cancer treatment, due to its role in the pathogenesis of chronic myeloid leukemia and other malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of c-ABL-IN-3 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may involve:
Formation of the core structure: This step often includes the construction of a heterocyclic core, which serves as the backbone of the molecule.
Functionalization: Introduction of various functional groups to enhance the binding affinity and specificity towards c-Abl.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
c-ABL-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
c-ABL-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of c-Abl and its downstream effects.
Biology: Investigated for its role in modulating cellular processes such as apoptosis, cell cycle regulation, and DNA repair.
Medicine: Explored as a potential therapeutic agent for treating cancers, particularly chronic myeloid leukemia.
Wirkmechanismus
c-ABL-IN-3 exerts its effects by binding to the ATP-binding site of the c-Abl kinase domain, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, leading to the disruption of signaling pathways involved in cell proliferation and survival. The molecular targets include various proteins involved in cell cycle regulation, apoptosis, and DNA repair .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imatinib: A well-known c-Abl inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: Another c-Abl inhibitor with a broader spectrum of activity against multiple tyrosine kinases.
Nilotinib: A selective c-Abl inhibitor with improved efficacy and safety profile compared to imatinib.
Uniqueness of c-ABL-IN-3
This compound is unique due to its high specificity for c-Abl and its ability to overcome resistance mechanisms that limit the efficacy of other inhibitors. Its distinct chemical structure allows for better binding affinity and selectivity, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C17H11F3N4O3 |
|---|---|
Molekulargewicht |
376.29 g/mol |
IUPAC-Name |
6-oxo-1-pyrimidin-5-yl-N-[4-(trifluoromethoxy)phenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C17H11F3N4O3/c18-17(19,20)27-14-4-2-12(3-5-14)23-16(26)11-1-6-15(25)24(9-11)13-7-21-10-22-8-13/h1-10H,(H,23,26) |
InChI-Schlüssel |
HWRMOIALGKRORG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CN(C(=O)C=C2)C3=CN=CN=C3)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B12400638.png)


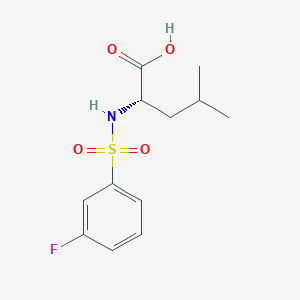
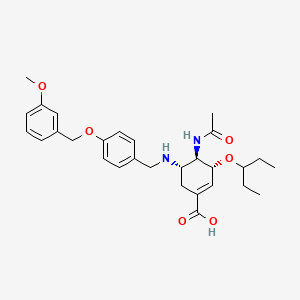
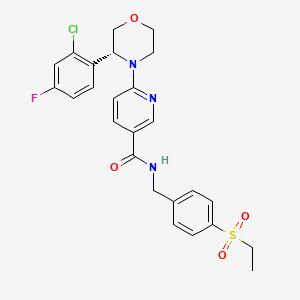
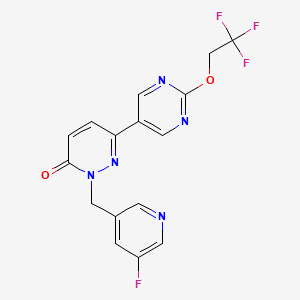
![(3R)-3-amino-4-[3-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12400681.png)
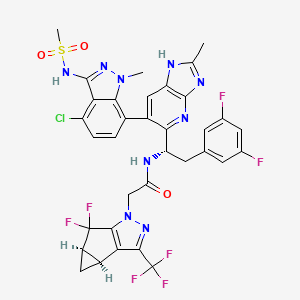
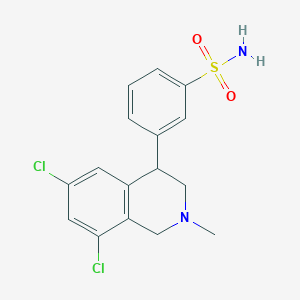
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-4-hydrazinylpyrimidin-2-one](/img/structure/B12400709.png)
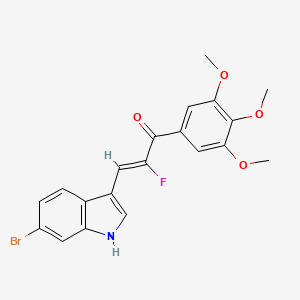
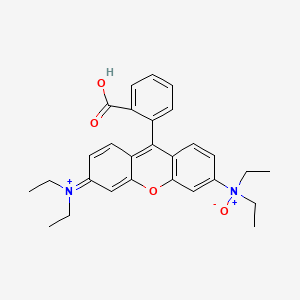
![(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone](/img/structure/B12400733.png)
